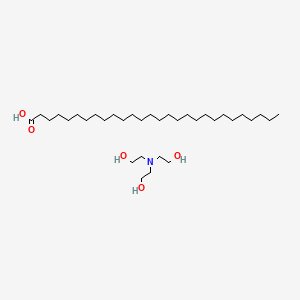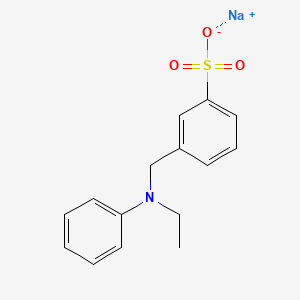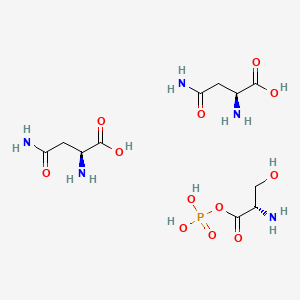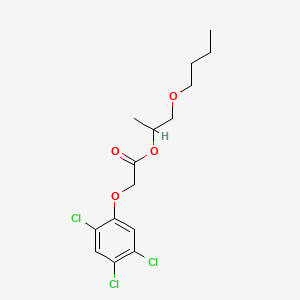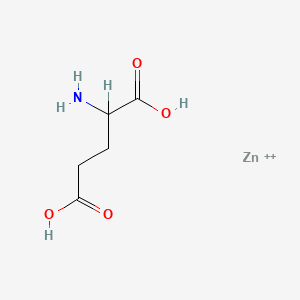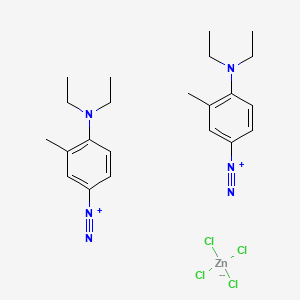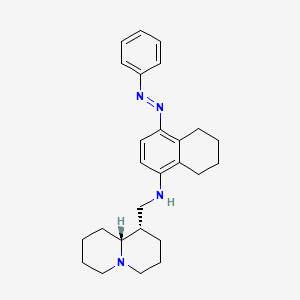
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- is a complex organic compound with a molecular formula of C26H34N4 and a molecular weight of 402.586 . This compound is part of the quinolizine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- typically involves multi-step organic reactions. One common method includes the cyclization of aniline derivatives with acrolein in the presence of concentrated sulfuric acid, followed by further functionalization steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs.
Wissenschaftliche Forschungsanwendungen
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolines: Known for their broad spectrum of bioactivity and use in drug design.
Quinolones: Widely used as antibacterial agents.
Imidazoles: Important in pharmaceuticals and agrochemicals.
Uniqueness
2H-Quinolizine-1-methanamine, N-(2,3-dimethyl-4-(phenylazo)phenyl)octahydro-, (1R-trans)- is unique due to its specific structural features and the presence of the phenylazo group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
150359-07-2 |
|---|---|
Molekularformel |
C26H34N4 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-phenyldiazenyl-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C26H34N4/c1-2-10-21(11-3-1)28-29-25-16-15-24(22-12-4-5-13-23(22)25)27-19-20-9-8-18-30-17-7-6-14-26(20)30/h1-3,10-11,15-16,20,26-27H,4-9,12-14,17-19H2/t20-,26+/m0/s1 |
InChI-Schlüssel |
UOPPFMKJKGBCJL-RXFWQSSRSA-N |
Isomerische SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC=C5 |
Kanonische SMILES |
C1CCN2CCCC(C2C1)CNC3=C4CCCCC4=C(C=C3)N=NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




